1-(Acetamidomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid
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Description
1-(Acetamidomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid is a useful research compound. Its molecular formula is C18H28N2O6 and its molecular weight is 368.43. The purity is usually 95%.
BenchChem offers high-quality 1-(Acetamidomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Acetamidomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Atom Economic Synthesis and Biological Activity
Sivakumar et al. (2013) reported an atom economic synthesis of novel dispiro heterocycles showing AChE inhibitory activity, highlighting the potential of spiro compounds in developing treatments for neurodegenerative diseases (S. Sivakumar, R. Ranjith Kumar, M. A. Ali, T. S. Choon, 2013).
Novel Synthetic Approaches to Non-Natural Amino Acids
Yashin et al. (2019) described a novel synthetic approach to conformationally rigid spiro-linked amino acids, demonstrating the versatility of spiro compounds in synthesizing analogues of essential biological molecules (N. V. Yashin et al., 2019).
Antimycobacterial Activity
Kumar et al. (2008) explored the antimycobacterial activity of spiro-piperidin-4-ones, providing insights into the development of new treatments for tuberculosis (R. Kumar et al., 2008).
Inhibition of Histamine Release
Yamato et al. (1981) investigated spiro[isochroman-piperidine] analogs for their ability to inhibit histamine release, contributing to research on anti-allergic compounds (M. Yamato et al., 1981).
Efficient Synthesis of Spirocyclic Oxindole Analogue
Teng et al. (2006) described an efficient synthesis of a spirocyclic oxindole analogue, showcasing the compound's potential in medicinal chemistry research (Dawei Teng, Hongxing Zhang, A. Mendonça, 2006).
properties
IUPAC Name |
1-(acetamidomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6/c1-12(21)19-11-16-9-17(10-16,13(22)23)18(26-16)5-7-20(8-6-18)14(24)25-15(2,3)4/h5-11H2,1-4H3,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXMEEACBNXTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC12CC(C1)(C3(O2)CCN(CC3)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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